molecular formula C26H28N4O3 B2600810 3-[(benzyloxy)methyl]-1-methyl-5-{[3-(trifluoromethyl)phenyl]sulfonyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine CAS No. 1226453-63-9

3-[(benzyloxy)methyl]-1-methyl-5-{[3-(trifluoromethyl)phenyl]sulfonyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

Cat. No. B2600810
CAS RN: 1226453-63-9
M. Wt: 444.535
InChI Key: LVWXRRFOYRQWJJ-UHFFFAOYSA-N
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Description

3-[(benzyloxy)methyl]-1-methyl-5-{[3-(trifluoromethyl)phenyl]sulfonyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine is a useful research compound. Its molecular formula is C26H28N4O3 and its molecular weight is 444.535. The purity is usually 95%.
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Scientific Research Applications

Molecular Synthesis and Structure

The synthesis of related tetrahydro-1H-pyrazolo[4,3-c]pyridines demonstrates the structural diversity achievable through the manipulation of molecular scaffolds. These compounds exhibit significant variations in molecular conformation and hydrogen bonding, leading to distinct zero, one, and two-dimensional arrangements in their crystalline forms. Such structural versatility is crucial for the development of new materials and pharmaceuticals (Sagar et al., 2017).

Antimicrobial Activity

Compounds based on the pyrazole scaffold, similar to the mentioned chemical structure, have been explored for their antimicrobial properties. The synthesis of new heterocycles incorporating the pyrazole moiety has shown potential antimicrobial activity, highlighting the relevance of such structures in the development of new antimicrobial agents (El‐Emary et al., 2002).

Novel Synthetic Routes and Chemical Transformations

Research into novel synthetic routes for pyrazolopyridines and related compounds offers insights into efficient and versatile methodologies for constructing complex heterocyclic structures. These synthetic strategies enable the introduction of various functional groups, which are crucial for the targeted properties in material science and pharmaceutical chemistry (Ghattas et al., 2003).

Photolytic and Thermal Transformations

The study of spirocyclic 3H-pyrazoles derived from similar structures reveals important photolytic and thermal transformations. These findings are significant for understanding the stability and reactivity of pyrazole-based compounds under various conditions, which is essential for their application in photodynamic therapy and material science (Vasin et al., 2014).

Catalysis and Green Chemistry

The development of catalytic systems using pyridine-based structures for the synthesis of complex molecules in a green and efficient manner demonstrates the application of these compounds in sustainable chemistry. Such research not only advances the synthesis of valuable chemicals but also promotes environmentally friendly chemical processes (Zhang et al., 2016).

properties

IUPAC Name

1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O3/c1-4-33-20-6-7-22-21(14-20)25(19(15-27)16-28-22)30-11-9-18(10-12-30)26(31)29-23-13-17(2)5-8-24(23)32-3/h5-8,13-14,16,18H,4,9-12H2,1-3H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVWXRRFOYRQWJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCC(CC3)C(=O)NC4=C(C=CC(=C4)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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